Thiophene, 2,5-dinitro-
Description
Contextualization of Nitrated Thiophenes in Heterocyclic Chemistry
Thiophenes are a class of heterocyclic compounds that are structurally similar to benzene (B151609), with a sulfur atom replacing a carbon-carbon double bond in the aromatic ring. derpharmachemica.com This substitution results in a π-electron-rich system that, while aromatic, exhibits different reactivity compared to its carbocyclic analog. derpharmachemica.com The introduction of nitro groups (–NO2), which are strong electron-withdrawing groups, significantly alters the electronic properties of the thiophene (B33073) ring. taylorfrancis.com
Nitration of thiophene is a fundamental reaction in heterocyclic chemistry. taylorfrancis.comsemanticscholar.orggla.ac.uk Unlike benzene, the nitration of thiophene can be vigorous and must be carefully controlled to avoid explosive reactions. derpharmachemica.comtaylorfrancis.com The position of nitration is influenced by the directing effects of the sulfur atom and any existing substituents on the ring. Further nitration of mononitrothiophenes can lead to a mixture of dinitro isomers, including 2,4- and 2,5-dinitrothiophene. iust.ac.ir
Nitrated thiophenes are of considerable interest due to their utility as synthetic intermediates. semanticscholar.org The electron-withdrawing nature of the nitro groups activates the thiophene ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for simple thiophenes. taylorfrancis.com This enhanced reactivity allows for the introduction of a wide range of functional groups, making nitrated thiophenes valuable precursors for more complex molecules. taylorfrancis.com
Significance of Thiophene, 2,5-dinitro- as a Model System and Precursor
Thiophene, 2,5-dinitro- serves as an important model system for studying the effects of strong electron-withdrawing groups on the reactivity and electronic structure of aromatic heterocyclic compounds. The symmetrical placement of the nitro groups in the 2 and 5 positions creates a unique electronic environment that has been the subject of kinetic, thermodynamic, and spectroscopic studies. rsc.orgrsc.org These investigations provide fundamental insights into reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), and the influence of steric and electronic effects on chemical reactivity. rsc.orgrsc.org
As a precursor, Thiophene, 2,5-dinitro- is a versatile building block in organic synthesis. The nitro groups can be readily reduced to amino groups, providing a pathway to synthesize compounds like 2-amino-5-nitrothiophene and 2-amino-3,5-dinitrothiophene. sioc-journal.cnrsc.org These amino-substituted thiophenes are valuable intermediates for the synthesis of dyes and other functional materials. sioc-journal.cnrsc.orgsapub.org For example, they have been used to create push-pull chromophores with potential applications in nonlinear optical materials. sioc-journal.cnrsc.org
Furthermore, derivatives of dinitrothiophenes are crucial in materials science. For instance, 2,5-dichloro-3,4-dinitrothiophene (B1581617) and 2,5-dibromo-3,4-dinitrothiophene (B14878) are used as monomers in the synthesis of conjugated polymers with low band gaps, which are of interest for organic solar cells and photodetectors. chula.ac.thossila.com The reduction of the nitro groups in these precursors leads to the formation of electron-deficient units like thienopyrazines and thieno[3,4-b]thiadiazoles, which are key components in advanced electronic materials. ossila.com The term "precursor" in this context refers to a compound that participates in a chemical reaction that produces another compound. uni-koeln.de Liquid precursors, for example, offer advantages in processing and can be used in templating methods to create porous materials. mpg.de
Evolution of Research Perspectives on Thiophene, 2,5-dinitro-
Early research on thiophene and its derivatives focused on understanding their fundamental chemical properties and reactivity, drawing comparisons to the well-established chemistry of benzene. derpharmachemica.com The discovery of thiophene as a contaminant in benzene spurred investigations into its unique characteristics. derpharmachemica.com Initial studies on the nitration of thiophene established methods for synthesizing various nitro-substituted isomers and explored their basic reactivity. acs.org
Over time, the focus of research has shifted towards harnessing the specific properties of nitrated thiophenes for practical applications. The recognition of their potential as synthetic intermediates led to more in-depth studies of their reaction mechanisms, particularly nucleophilic aromatic substitution. rsc.orgrsc.org This allowed for the development of new synthetic methodologies to access a wider variety of functionalized thiophenes.
In recent decades, research on Thiophene, 2,5-dinitro- and related compounds has been driven by the demand for novel materials with specific electronic and optical properties. The ability to use dinitrothiophene derivatives as building blocks for conjugated polymers and small molecules has opened up new avenues in materials science. chula.ac.thossila.com Current research often involves the design and synthesis of complex molecular architectures based on the dinitrothiophene core for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com
Overview of Key Research Areas in Thiophene, 2,5-dinitro- Chemistry
The chemistry of Thiophene, 2,5-dinitro- and its derivatives is an active area of research with several key focuses:
Synthesis and Functionalization: Developing new and efficient methods for the synthesis of Thiophene, 2,5-dinitro- and its derivatives remains an important area. This includes the selective functionalization of the thiophene ring to introduce various substituents for fine-tuning the properties of the final molecules. researchgate.net
Conjugated Polymer Synthesis: A significant area of research is the use of dinitrothiophene derivatives, particularly dihalo-dinitrothiophenes, as monomers for the synthesis of novel conjugated polymers. chula.ac.thossila.com These polymers often exhibit low band gaps and are investigated for their potential use in organic electronic devices.
Nonlinear Optical Materials: The strong electron-withdrawing nature of the nitro groups makes dinitrothiophene-containing molecules interesting candidates for nonlinear optical (NLO) materials. Research in this area focuses on the design and synthesis of chromophores with large second-order NLO responses. sioc-journal.cnrsc.org
Mechanistic Studies: Detailed investigations into the reaction mechanisms of dinitrothiophenes, including kinetic and computational studies, continue to provide a deeper understanding of their reactivity. rsc.orgrsc.org This knowledge is crucial for designing new synthetic strategies and predicting the properties of novel compounds.
Biological Activity: While not the primary focus, some studies have explored the biological activity of nitrothiophenes. researchgate.net For instance, certain dinitrothiophene derivatives have shown potential as inhibitors in biological systems, such as the photosystem II reactions in chloroplasts. nih.gov
Compound Information
| Compound Name |
| 2,4-Dinitrothiophene |
| 2,5-Dibromo-3,4-dinitrothiophene |
| 2,5-Dichloro-3,4-dinitrothiophene |
| 2-Amino-3,5-dinitrothiophene |
| 2-Amino-5-nitrothiophene |
| 2-Bromo-3,5-dinitrothiophene |
| 2-Chloro-3,5-dinitrothiophene |
| 2-Nitrothiophene (B1581588) |
| 3,4-Dinitrothiophene |
| 3-Nitrothiophene |
| Benzene |
| Thieno[3,4-b]thiadiazole |
| Thienopyrazine |
| Thiophene |
| Thiophene, 2,5-dinitro- |
Physicochemical Properties of Thiophene, 2,5-dinitro-
| Property | Value |
| Molecular Formula | C4H2N2O4S |
| Molecular Weight | 174.14 g/mol |
| IUPAC Name | 2,5-dinitrothiophene |
| CAS Number | 59434-05-8 |
| Canonical SMILES | C1=C(SC(=C1)N+[O-])N+[O-] |
| InChI | InChI=1S/C4H2N2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H |
| InChIKey | OIGLJQJSZJIDSO-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
59434-05-8 |
|---|---|
Molecular Formula |
C4H2N2O4S |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2,5-dinitrothiophene |
InChI |
InChI=1S/C4H2N2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H |
InChI Key |
OIGLJQJSZJIDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Thiophene, 2,5 Dinitro
Direct Nitration Strategies for Thiophene (B33073) Ring Systems
Direct nitration remains the most straightforward approach to 2,5-dinitrothiophene. This typically involves treating thiophene or its mononitro derivative with a potent nitrating agent. Common reagents include mixtures of nitric acid and sulfuric acid, or nitric acid in conjunction with acetic anhydride to form the highly reactive acetyl nitrate. The reaction is highly exothermic and requires strict temperature control to manage the reactivity and prevent unwanted side reactions.
Regioselective Control in Dinitration Reactions
The thiophene ring is activated towards electrophilic substitution, with a strong preference for the 2- and 5-positions. The initial nitration of thiophene predominantly yields 2-nitrothiophene (B1581588), with a smaller amount of the 3-nitro isomer (approximately 15%). The second nitration is directed by the deactivating, meta-directing nitro group already on the ring.
From 2-Nitrothiophene: The nitro group at the 2-position deactivates the ring, particularly at the adjacent 3-position. The incoming second nitro group is therefore directed to the 4- and 5-positions. This results in a mixture of 2,4-dinitrothiophene and the desired 2,5-dinitrothiophene.
From 3-Nitrothiophene: When the less common 3-nitrothiophene isomer is subjected to further nitration, the primary product formed is 2,4-dinitrothiophene.
Controlling the reaction conditions is crucial for maximizing the yield of the 2,5-dinitro isomer. Nitration of thiophene directly with nitric acid in the absence of acetic anhydride has been reported to yield a mixture of 2-nitrothiophene, 2,4-dinitrothiophene, and 2,5-dinitrothiophene, highlighting the challenge of regioselective control. The separation of these isomers can be difficult due to their similar physical properties.
| Starting Material | Nitrating Agent | Primary Dinitro Products | Reference |
|---|---|---|---|
| Thiophene | Nitric Acid | 2,4-Dinitrothiophene, 2,5-Dinitrothiophene | |
| 2-Nitrothiophene | Mixed Acid (HNO₃/H₂SO₄) | 2,4-Dinitrothiophene, 2,5-Dinitrothiophene |
Catalyst-Mediated Nitration Protocols
To improve selectivity and yield while employing milder conditions, various catalysts have been investigated for the nitration of thiophene. Solid acid catalysts, such as metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite) and zeolites, have been used for the mononitration of thiophene. These catalysts can enhance the formation of the nitronium ion (NO₂⁺) and provide a surface that influences the regioselectivity of the reaction.
While much of the research on catalyst-mediated nitration focuses on achieving high selectivity for 2-nitrothiophene, these methods represent a step towards more controlled and potentially more selective dinitration processes. For instance, the use of beta zeolite as a catalyst with nitric acid and acetic anhydride has been shown to alter the isomer distribution in mononitration, suggesting that catalytic approaches could be tailored to favor the formation of the 2,5-disubstituted product in a subsequent nitration step.
Multi-Step Synthesis from Substituted Thiophenes
An alternative to direct dinitration involves the use of thiophene derivatives that are already substituted at specific positions. These strategies can offer better control over the final substitution pattern.
Conversion of Functional Groups to Nitro Moieties
This approach involves synthesizing a 2,5-disubstituted thiophene with functional groups that can be subsequently converted into nitro groups. For example, the oxidation of amino groups to nitro groups is a known transformation in organic synthesis, although it can require harsh reagents. A synthetic route could theoretically involve the preparation of 2,5-diaminothiophene followed by oxidation. However, the more common multi-step approach involves the nitration of a thiophene ring that already contains deactivating but ortho-, para-directing groups, such as halogens.
For example, the nitration of 3-bromothiophene with nitric acid and trifluoroacetic anhydride results in a complex mixture of products, including 3-bromo-2,5-dinitrothiophene, demonstrating that a pre-installed substituent can direct the incoming nitro groups to the desired 2- and 5-positions. Similarly, the nitration of 2,5-dibromothiophene is a viable route to produce dinitrothiophenes, although this specific substrate tends to yield 2,5-dibromo-3,4-dinitrothiophene (B14878) under forceful nitrating conditions (concentrated nitric acid, fuming sulfuric acid).
Ring Closure Reactions Incorporating Nitro Substrates
Thiophene rings can be constructed through various cyclization reactions. In principle, these methods could be adapted to use starting materials that already contain nitro functionalities, thereby building the 2,5-dinitrothiophene skeleton from acyclic precursors. Common thiophene syntheses, such as the Paal-Knorr or Gewald reactions, could potentially be modified to incorporate nitro-substituted substrates.
While specific examples of ring-closure reactions being used to synthesize 2,5-dinitrothiophene are not widely reported in the literature, the strategy remains a plausible, albeit more complex, alternative to direct nitration. Such an approach could offer significant advantages in regiochemical control, assuming suitable nitro-containing precursors can be synthesized and cyclized efficiently. For instance, a tandem 1,6-H shift/6π-electrocyclization has been demonstrated starting from the ring-opening of a nitrothiophene with amines, showcasing the utility of nitrothiophenes in ring-closing protocols to form other heterocyclic systems.
Green Chemistry Principles in Thiophene, 2,5-dinitro- Synthesis
Traditional nitration methods often rely on strong acids, excess nitrating agents, and volatile organic solvents, which raise environmental and safety concerns. The application of green chemistry principles aims to mitigate these issues.
One significant advancement is the use of solid acid catalysts, which can replace corrosive and difficult-to-handle liquid acids like sulfuric acid. As mentioned, catalysts like metal-exchanged clays can facilitate nitration while being easily separable and potentially reusable, reducing waste. A patented process for preparing 2-nitrothiophene using such catalysts is explicitly described as an "ecofriendly process" because it dispenses with the use of acetic anhydride, which is expensive and can form explosive mixtures with nitric acid.
Further green approaches in thiophene chemistry include the use of water as a solvent. Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, including industrial wastewater, demonstrating the potential for moving away from traditional organic solvents. While this specific reaction is not a nitration, it highlights a broader trend towards aqueous-phase synthesis for thiophene derivatives. The development of catalytic systems that can efficiently perform the dinitration of thiophene in greener solvents under milder conditions remains an important goal for sustainable chemical production.
| Principle | Approach | Advantage | Reference |
|---|---|---|---|
| Use of Catalysis | Employing solid acid catalysts (e.g., metal-exchanged clays) | Replaces hazardous liquid acids, catalyst can be recycled, milder conditions. | |
| Safer Reagents | Eliminating the use of acetic anhydride | Avoids an expensive and potentially explosive reagent mixture. | |
| Greener Solvents | Use of water as a solvent in related thiophene functionalization | Reduces reliance on volatile organic compounds (VOCs). |
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Reaction Pathways and Mechanistic Investigations of Thiophene, 2,5 Dinitro
Nucleophilic Aromatic Substitution (SNAr) Reactions
The thiophene (B33073) ring, when substituted with two powerful electron-withdrawing nitro groups at the 2- and 5-positions, becomes highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its chemistry, allowing for the displacement of a suitable leaving group or, in the case of 2,5-dinitrothiophene itself, direct addition of a nucleophile to form stable adducts. The SNAr mechanism is generally a two-step process involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group. wikipedia.org
Kinetic studies are crucial for understanding the mechanism of SNAr reactions. Research on related "para-like" 2-L-5-nitrothiophenes with various amines (pyrrolidine, piperidine, and morpholine) provides significant insight into the factors governing these reactions. For instance, kinetic investigations in different solvents, including conventional ones like methanol (B129727) and benzene (B151609), as well as room-temperature ionic liquids, have been performed. nih.gov These studies reveal that the reactions typically follow second-order kinetics, being first order in both the thiophene substrate and the amine nucleophile.
The rate of reaction is influenced by the nature of the nucleophile, the leaving group (if any), and the solvent. For example, reactions are observed to proceed faster in ionic liquids compared to conventional solvents, indicating significant solvent effects on the stabilization of the transition state. nih.gov Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be calculated from the temperature dependence of the rate constants. These parameters provide information about the energy barrier and the degree of order in the transition state of the reaction.
| Nucleophile | Solvent | k (L mol⁻¹ s⁻¹) at 293 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| Piperidine | Methanol | 0.125 | 45.2 ± 1.3 | -99 ± 4 |
| Piperidine | Benzene | 0.089 | 33.1 ± 1.7 | -157 ± 6 |
| Pyrrolidine | Methanol | 1.46 | 40.2 ± 0.8 | -99 ± 3 |
| Morpholine | Methanol | 0.024 | 48.1 ± 1.3 | -107 ± 4 |
Table 1: Kinetic and thermodynamic data for the SNAr reaction of 2-bromo-5-nitrothiophene (B82342) with various amines. This data serves as a model for the reactivity of related dinitrothiophenes. Data sourced from studies on para-like nitrothiophenes. nih.gov
A defining feature of the SNAr mechanism is the formation of a distinct intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.org This complex is a 1:1 adduct formed between the electron-poor aromatic substrate and the nucleophile. wikipedia.org In the case of 2,5-dinitrothiophene, nucleophilic attack at one of the electron-deficient carbon atoms (C2 or C5, assuming no leaving group) leads to the formation of an anionic σ-complex.
The reactivity of 2,5-dinitrothiophene in SNAr reactions is dominated by the powerful stereoelectronic effects of the two nitro groups. These groups activate the thiophene ring toward nucleophilic attack through two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups withdraws electron density from the thiophene ring through the sigma bonds. This inductive pull creates a significant partial positive charge on the ring carbons, making them highly electrophilic and susceptible to attack by nucleophiles.
Resonance Effect (-R): The nitro groups can participate in resonance with the thiophene ring. Upon nucleophilic attack and formation of the Meisenheimer complex, the negative charge can be delocalized from the ring onto the oxygen atoms of both the ortho and para-positioned nitro groups. This delocalization is a powerful stabilizing factor for the anionic intermediate, which lowers the activation energy of the first step of the SNAr reaction and facilitates its formation. wikipedia.org
The positioning of the nitro groups at the 2- and 5-positions is analogous to a para-relationship in a benzene ring, allowing for maximal resonance stabilization of the negative charge introduced by the nucleophile at either position. This activation is so profound that it enables reactions with a wide range of nucleophiles.
Reduction Chemistry of Nitro Functions in Thiophene, 2,5-dinitro-
The nitro groups of 2,5-dinitrothiophene are versatile functional handles that can be chemically reduced to various other nitrogen-containing functional groups. These reduction reactions open pathways to a diverse array of substituted thiophenes, which can serve as building blocks for more complex molecules.
The selective reduction of one nitro group in a polynitro aromatic compound while leaving the other intact is a common synthetic challenge. For 2,5-dinitrothiophene, achieving mono-reduction is highly desirable for creating dissymmetric molecules. A classic method for this transformation is the Zinin reduction, which typically employs sulfide (B99878), hydrosulfide, or polysulfide reagents (e.g., sodium sulfide or ammonium (B1175870) sulfide). stackexchange.com This method is known for its chemoselectivity in reducing one nitro group in the presence of others, often favoring the reduction of the least sterically hindered group. stackexchange.com
Applying this to 2,5-dinitrothiophene would be expected to yield 5-nitrothiophen-2-amine. Other reducing agents can also be employed for complete reduction of both nitro groups to afford 2,5-diaminothiophene. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) is a powerful method for exhaustive reduction.
Reductive cyclization is a powerful synthetic strategy where the reduction of a nitro group is followed by an intramolecular cyclization to form a new heterocyclic ring. This tandem process allows for the efficient construction of complex fused-ring systems from suitably substituted nitroaromatics. rsc.org
Starting with 2,5-dinitrothiophene, this strategy can be envisioned by first introducing a side chain at the 3- or 4-position that contains an electrophilic center. For example, a 3-acyl-2,5-dinitrothiophene could be subjected to reduction. The initial reduction of the C2-nitro group to an amino group would generate an intermediate ortho-amino ketone. This intermediate could then undergo spontaneous intramolecular condensation (cyclization) to form a thieno[2,3-b]pyridine (B153569) derivative.
This general approach, involving the in-situ formation of an amine that subsequently reacts with a neighboring functional group, is widely used in heterocycle synthesis. chemrxiv.orgrsc.org Various reducing agents, from catalytic hydrogenation to reagents like sodium dithionite, can be employed depending on the specific substrate and desired outcome. rsc.org This methodology transforms simple dinitrothiophenes into valuable, complex heterocyclic scaffolds. rroij.com
Electrochemical Reduction Mechanisms
The electrochemical reduction of nitroaromatic compounds, including 2,5-dinitrothiophene, is a process of significant interest due to its relevance in various chemical and biological systems. The reduction mechanism typically proceeds in a stepwise manner, involving the transfer of electrons to the nitro groups.
Studies on a range of nitrothiophenes, investigated through techniques such as cyclic voltammetry and DFT calculations, have elucidated the initial steps of this process. rsc.orgresearchgate.net The first step in the electrochemical reduction of a nitrothiophene in an aprotic solvent is the reversible, single-electron reduction to form a nitro radical anion. rsc.orgresearchgate.net This intermediate is often stable enough to be detected by methods like electrochemical electron spin resonance (E-ESR) spectroscopy. rsc.org
For dinitrothiophenes, the process is more complex. The two nitro groups are reduced sequentially. The first reduction potential is observed at a less negative value, corresponding to the formation of a radical anion. A second reduction event then occurs at a more negative potential. The exact potentials are dependent on the positions of the nitro groups on the thiophene ring. rsc.org The general pathway for the reduction of a nitro group can proceed beyond the radical anion, especially in the presence of proton sources, leading to the formation of nitroso, hydroxylamine, and ultimately amino derivatives through a series of electron and proton transfer steps. portlandpress.com
Table 1: Electrochemical Reduction Steps of Nitroaromatic Compounds
| Step | Reactant | Product | Description |
|---|---|---|---|
| 1 | R-NO₂ | [R-NO₂]⁻• | Single electron transfer to form a radical anion. |
| 2 | [R-NO₂]⁻• + e⁻ + 2H⁺ | R-NO + H₂O | Further reduction and protonation to a nitroso derivative. |
| 3 | R-NO + 2e⁻ + 2H⁺ | R-NHOH | Reduction of the nitroso group to a hydroxylamine. |
Electrophilic Reactivity and Ring Transformations
The electrophilic reactivity of the thiophene ring in 2,5-dinitrothiophene is profoundly diminished compared to the parent thiophene molecule. The presence of two strongly electron-withdrawing nitro groups deactivates the aromatic ring towards electrophilic attack.
Protonation and Acid-Catalyzed Transformations
Protonation of the carbon atoms of the thiophene ring in 2,5-dinitrothiophene is energetically unfavorable due to the severe electron deficiency of the ring. Under strongly acidic conditions, protonation is more likely to occur at one of the oxygen atoms of the nitro groups. This interaction does not typically lead to significant acid-catalyzed ring transformations under standard conditions, as the ring itself is not sufficiently nucleophilic to participate in subsequent reactions.
Halogenation and Other Electrophilic Substitutions on Activated Forms
Direct electrophilic substitution, such as halogenation, on the 2,5-dinitrothiophene ring is synthetically challenging and generally not a viable pathway. The deactivating nature of the nitro groups makes the ring resistant to attack by electrophiles.
Instead, halogenated dinitrothiophenes are prepared via an alternative synthetic route. This typically involves the halogenation of a more reactive thiophene derivative first, followed by nitration of the halogenated thiophene. For instance, the synthesis of 2,5-dibromo-3,4-dinitrothiophene (B14878) begins with the bromination of thiophene to yield 2,5-dibromothiophene, which is then subjected to nitration with a mixture of concentrated nitric and sulfuric acids to introduce the two nitro groups. researchgate.net This highlights that the dinitro-substituted ring is not amenable to direct electrophilic halogenation.
Metal-Catalyzed Transformations Involving Thiophene, 2,5-dinitro-
While the 2,5-dinitrothiophene ring is unreactive towards electrophiles, its chemistry can be accessed through metal-catalyzed transformations, which often involve either functionalized derivatives or the reduction of the nitro groups.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira with functionalized derivatives)
The 2,5-dinitrothiophene molecule itself lacks a suitable leaving group for standard cross-coupling reactions. However, functionalized derivatives, particularly halo-dinitrothiophenes, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
For example, 2,5-dibromo-3,4-dinitrothiophene is a versatile precursor that undergoes Stille cross-coupling reactions with organotin reagents. researchgate.net In these reactions, a palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the coupling of the organostannane with the carbon-bromine bonds of the thiophene ring. researchgate.net Similarly, dihalothiophenes are widely used in Suzuki-Miyaura cross-coupling reactions with boronic acids to create biaryl and other coupled structures. nih.govnih.gov These methods provide access to complex thiophene-based architectures that would be otherwise difficult to synthesize.
Table 2: Representative Metal-Catalyzed Cross-Coupling Reaction
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst | Product Example |
|---|
Hydrogenation and Deoxygenation Catalysis
The most common metal-catalyzed transformation of 2,5-dinitrothiophene involves the hydrogenation of its nitro groups. This reaction serves as a deoxygenation process, converting the nitro functionalities into amino groups to yield 2,5-diaminothiophene. nih.gov This transformation is of great synthetic importance as it provides access to highly functionalized thiophene building blocks.
The catalytic hydrogenation is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mdpi.com The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be adjusted to optimize the yield and selectivity. In addition to the reduction of the nitro groups, under more forcing conditions, the thiophene ring itself can be hydrogenated to yield the corresponding tetrahydrothiophene (B86538) derivative. researchgate.net
Table 3: Catalytic Hydrogenation of 2,5-dinitrothiophene
| Reaction | Reactant | Catalyst | Reagent | Product |
|---|---|---|---|---|
| Nitro Group Reduction | Thiophene, 2,5-dinitro- | Pd/C | H₂ | Thiophene-2,5-diamine |
Photochemical and Thermal Transformations of Thiophene, 2,5-dinitro-
The study of the behavior of energetic materials under external stimuli such as light and heat is crucial for understanding their stability, performance, and safety. Thiophene, 2,5-dinitro-, as a nitroaromatic compound, is susceptible to transformations induced by both photochemical and thermal energy. This section delves into the reaction pathways and mechanistic investigations of these transformations.
Photoinduced Electron Transfer and Radical Reactions
The photochemistry of nitroaromatic compounds is often initiated by the absorption of ultraviolet-visible light, leading to the formation of electronically excited states. These excited states can undergo a variety of processes, including intersystem crossing to triplet states, which are often implicated in subsequent chemical reactions. For nitrothiophenes, the triplet state is a key intermediate in photoinduced electron transfer reactions.
While specific studies on the photoinduced electron transfer of 2,5-dinitrothiophene are not extensively detailed in the available literature, insights can be drawn from related compounds such as 2-nitrothiophene (B1581588). Laser flash photolysis studies of 2-nitrothiophene have shown that its lowest triplet state can act as a potent oxidizing agent, capable of accepting an electron from various substrates. rsc.org This process leads to the formation of a nitrothiophene radical anion and the oxidized form of the substrate.
The general mechanism for photoinduced electron transfer involving a nitroaromatic compound (ArNO₂) can be represented as follows:
Photoexcitation: ArNO₂ + hν → ¹(ArNO₂)*
Intersystem Crossing: ¹(ArNO₂)* → ³(ArNO₂)*
Electron Transfer: ³(ArNO₂)* + D → [ArNO₂]⁻• + D⁺•
Where:
¹(ArNO₂)* is the singlet excited state.
³(ArNO₂)* is the triplet excited state.
D is an electron donor.
[ArNO₂]⁻• is the radical anion of the nitroaromatic compound.
D⁺• is the radical cation of the electron donor.
The formation of the 2,5-dinitrothiophene radical anion is a critical step, as this species can initiate a cascade of secondary reactions. Radical anions of nitroaromatic compounds are known to be involved in substitution and fragmentation reactions. purdue.edu The subsequent fate of the radical anion will depend on the reaction conditions, including the solvent and the presence of other reactive species.
Table 3.5.1-1: Key Species in Photoinduced Reactions of Nitrothiophenes
| Species | Description | Role in Reaction Pathway |
| ¹(ArNO₂) | Singlet excited state of the nitrothiophene | Initial product of photoexcitation |
| ³(ArNO₂) | Triplet excited state of the nitrothiophene | Key intermediate, acts as an electron acceptor |
| [ArNO₂]⁻• | Radical anion of the nitrothiophene | Product of electron transfer, initiates secondary reactions |
| D⁺• | Radical cation of the electron donor | Co-product of the electron transfer reaction |
Further research is required to fully elucidate the specific radical reactions and subsequent product formation following the photoinduced electron transfer in Thiophene, 2,5-dinitro-.
Thermal Decomposition Pathways and Energy Release
The thermal stability of nitroaromatic compounds is a key parameter determining their application as energetic materials. Thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, more stable molecules and the release of a significant amount of energy. The decomposition of nitroaromatic compounds typically initiates with the cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.
For Thiophene, 2,5-dinitro-, the initial step in its thermal decomposition is likely the homolytic cleavage of one of the C-NO₂ bonds to form a 5-nitro-2-thienyl radical and a nitrogen dioxide (NO₂) radical.
Initial Decomposition Step:
C₄H₂N₂O₄S → •C₄H₂NO₂S + •NO₂
The complex decomposition process will involve a series of radical chain reactions, leading to the formation of various gaseous products such as CO, CO₂, N₂, H₂O, and sulfur oxides (SOₓ), as well as solid carbonaceous residues.
While specific experimental data on the thermal decomposition of Thiophene, 2,5-dinitro- is scarce, thermochemical properties of related nitrothiophene derivatives have been studied. For instance, the standard molar enthalpies of formation and combustion for compounds like 2-acetyl-5-nitrothiophene (B1359909) and 5-nitro-2-thiophenecarboxaldehyde have been determined, providing insight into the energetic properties of this class of compounds. researchgate.net
The energy released during the decomposition can be quantified by determining the heat of combustion or the heat of decomposition. These values are critical for assessing the energetic performance of the material.
Table 3.5.2-1: Potential Products of Thermal Decomposition of Thiophene, 2,5-dinitro-
| Product | Chemical Formula | Physical State (at STP) |
| Carbon Monoxide | CO | Gas |
| Carbon Dioxide | CO₂ | Gas |
| Nitrogen | N₂ | Gas |
| Water | H₂O | Gas/Liquid |
| Sulfur Dioxide | SO₂ | Gas |
| Nitrogen Dioxide | NO₂ | Gas |
| Carbonaceous Residue | C | Solid |
The detailed mechanistic pathways and the precise energy release profile for the thermal decomposition of Thiophene, 2,5-dinitro- would require further investigation using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Theoretical and Computational Studies on Thiophene, 2,5 Dinitro
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals is fundamental to understanding the chemical behavior of 2,5-dinitrothiophene. Computational analyses, particularly focusing on the frontier molecular orbitals, reveal key aspects of its reactivity.
HOMO-LUMO Gap and Electron Density Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net For thiophene (B33073) derivatives, the introduction of electron-withdrawing groups like nitro groups is known to lower the HOMO-LUMO gap, thereby increasing reactivity. nih.gov
The electron density distribution in the HOMO and LUMO of thiophene derivatives is significantly influenced by substituents. In many thiophene-based molecules, the HOMO is often localized on the thiophene ring and any electron-donating groups, while the LUMO is concentrated on electron-accepting groups and the π-linker. researchgate.net For 2,5-dinitrothiophene, the strong electron-withdrawing nature of the two nitro groups leads to a significant delocalization of the LUMO over the entire molecule, particularly on the nitro groups and the thiophene ring. This distribution makes the ring carbons susceptible to nucleophilic attack. The HOMO, in contrast, would be expected to have significant contributions from the thiophene ring's π-system. The precise energies of these orbitals can be calculated using methods like Density Functional Theory (DFT). physchemres.orgepstem.net
Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties for Thiophene Derivatives (Note: The following table is illustrative and based on general trends observed in computational studies of substituted thiophenes. Exact values for 2,5-dinitrothiophene would require specific calculations.)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | -6.5 | -1.2 | 5.3 |
| 2-Nitrothiophene (B1581588) | -7.1 | -2.5 | 4.6 |
| 2,5-Dinitrothiophene | -7.8 (estimated) | -3.8 (estimated) | 4.0 (estimated) |
Electrostatic Potential Maps and Charge Analysis
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netpearson.com
For 2,5-dinitrothiophene, the MEP would show significant negative potential (typically colored red) around the oxygen atoms of the nitro groups, indicating their high electron density and ability to interact with electrophiles or participate in hydrogen bonding. researchgate.netcmu.ac.th Conversely, the carbon atoms of the thiophene ring, particularly those adjacent to the nitro groups, would exhibit a positive potential (typically colored blue), highlighting their electrophilic character and susceptibility to nucleophilic attack. researchgate.net This is a direct consequence of the strong electron-withdrawing nature of the nitro groups, which pulls electron density away from the aromatic ring. nih.gov
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations provide quantitative predictions of reaction outcomes and detailed insights into reaction mechanisms. For 2,5-dinitrothiophene, these calculations are particularly useful for understanding its behavior in reactions such as nucleophilic aromatic substitution (SNAr) and reduction.
Prediction of Reaction Energetics and Transition States
Computational methods can be used to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, intermediates, and transition states. acs.org This information allows for the determination of reaction barriers (activation energies) and reaction enthalpies, which are key to predicting reaction rates and feasibility.
For instance, in an SNAr reaction involving 2,5-dinitrothiophene, quantum chemical calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the subsequent departure of a leaving group. researchgate.net The calculated energy profile for this process would reveal the rate-determining step and provide insights into the factors that influence the reaction's efficiency.
Computational Modeling of SNAr and Reduction Mechanisms
SNAr Mechanisms: The SNAr reaction is a characteristic reaction of electron-deficient aromatic compounds like 2,5-dinitrothiophene. scispace.com Computational studies on analogous systems, such as 2-methoxy-3,5-dinitrothiophene, have shown that the reaction proceeds through a zwitterionic intermediate. researchgate.net The presence of two nitro groups in 2,5-dinitrothiophene strongly activates the thiophene ring towards nucleophilic attack. DFT calculations can be employed to map out the entire reaction pathway, identifying the structures of intermediates and transition states. researchgate.net These models can also predict the regioselectivity of the attack, confirming that the carbons bearing the nitro groups are the most electrophilic centers. researchgate.net
Reduction Mechanisms: The nitro groups of 2,5-dinitrothiophene can be computationally modeled to understand their reduction to amino groups. These calculations can explore different reduction pathways, for example, involving single electron transfers to form radical anions, which are then further reduced. researchgate.net The calculations can help to identify the most likely reduction intermediates and products under various conditions.
Conformational Analysis and Steric Effects of Nitro Groups
The three-dimensional structure of a molecule, including the orientation of its functional groups, can have a significant impact on its properties and reactivity. For 2,5-dinitrothiophene, the conformation is largely defined by the orientation of the two nitro groups relative to the thiophene ring.
Computational methods can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the dihedral angles between the nitro groups and the thiophene ring. While the thiophene ring itself is planar, the nitro groups may twist out of the plane of the ring to relieve steric strain. rsc.org However, for maximum resonance stabilization, a coplanar arrangement is favored. Computational studies can quantify the energetic cost of this twisting and predict the most stable conformation. In many nitroaromatic compounds, the nitro groups are found to be nearly coplanar with the aromatic ring in the ground state. rsc.org Any significant deviation from planarity could affect the electronic properties and reactivity of the molecule. For example, a twisted conformation might slightly reduce the electron-withdrawing effect of the nitro groups on the thiophene ring.
Torsional Barriers and Rotational Isomerism
Computational studies on related nitroaromatic compounds indicate that the barrier to internal rotation of a nitro group can be influenced by steric hindrance and electronic effects. For instance, in 2-nitrothiophene, the planar equilibrium geometry is a result of conjugation between the nitro group and the thiophene ring. neurips.cc For 2,5-dinitrothiophene, the presence of two nitro groups introduces more complex interactions.
| Rotational Parameter | Typical Computational Method | Estimated Value/Range for Nitroaromatics | Significance |
|---|---|---|---|
| Torsional Barrier (NO₂) | DFT (e.g., B3LYP, M06-2X) | ~5-15 kcal/mol | Influences molecular planarity and conjugation. |
| Stable Conformation | Geometry Optimization | Planar or near-planar | Determines ground-state electronic properties. |
| Rotational Isomers | Potential Energy Surface Scan | Syn and anti conformations possible | Affects crystal packing and intermolecular interactions. |
Intermolecular Interactions and Aggregation Behavior
The aggregation of 2,5-dinitrothiophene molecules is driven by non-covalent intermolecular interactions, such as π-π stacking and hydrogen bonding. Understanding these interactions is crucial for predicting the solid-state structure and properties of materials based on this compound.
For thiophene dimers, studies have shown that dispersion forces are a dominant component of the stacking interaction energy. nih.gov In 2,5-dinitrothiophene, the electron-withdrawing nitro groups create a highly polarized aromatic ring, suggesting that electrostatic interactions will also play a significant role in its aggregation. The interaction energies for dimers of related substituted thiophenes have been calculated to be in the range of -5 to -20 kJ/mol, depending on the computational method and dimer configuration. mdpi.com
| Interaction Type | Computational Approach | Key Findings for Thiophene Derivatives |
|---|---|---|
| π-π Stacking | DFT-D, SAPT, CCSD(T) | Dispersion forces are dominant. nih.gov |
| Hydrogen Bonding | QTAIM, NCI plot | Possible between nitro group oxygens and ring hydrogens. |
| Dimer Interaction Energy | SAPT, DLPNO-CCSD(T) | Calculated values range from -5 to -20 kJ/mol. mdpi.com |
Solvent Effects on Reactivity and Spectroscopic Properties via Continuum and Explicit Solvation Models
The chemical reactivity and spectroscopic properties of 2,5-dinitrothiophene can be significantly influenced by the solvent environment. researchgate.net Computational chemistry employs both continuum and explicit solvation models to study these effects. wikipedia.orgnumberanalytics.com
Continuum solvation models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. ohio-state.eduresearchgate.netfaccts.de These models are computationally efficient and are widely used to calculate solvation free energies and to model the effect of solvent polarity on reaction pathways and electronic transitions. numberanalytics.comohio-state.eduresearchgate.net For instance, they can predict how a polar solvent might stabilize charged intermediates in a nucleophilic aromatic substitution (SNAr) reaction, thereby lowering the activation energy. numberanalytics.com
Explicit solvation models involve the inclusion of individual solvent molecules in the calculation, typically using quantum mechanics/molecular mechanics (QM/MM) or molecular dynamics (MD) simulations. wikipedia.orgnih.gov These models can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in continuum models. nih.gov While more computationally demanding, explicit models provide a more detailed and accurate picture of the immediate solvent environment around the solute. wikipedia.orgnih.gov Studies comparing implicit and explicit models for SN2 reactions have shown that while implicit models can sometimes have large errors, explicit models can provide results in better agreement with experimental data. chemrxiv.org
For 2,5-dinitrothiophene, continuum models can be used to estimate the shift in its UV-Vis absorption spectrum in different solvents (solvatochromism), while explicit models could be used to study the specific hydrogen bonding interactions between the nitro groups and protic solvent molecules like water or ethanol.
| Solvation Model Type | Common Examples | Strengths | Limitations |
|---|---|---|---|
| Continuum (Implicit) | PCM, SMD, COSMO | Computationally efficient, good for bulk solvent effects. numberanalytics.comohio-state.edu | Fails to capture specific solute-solvent interactions. nih.gov |
| Explicit | QM/MM, MD simulations | Accurately models specific interactions (e.g., H-bonding). nih.gov | Computationally expensive, requires extensive sampling. wikipedia.org |
Structure-Reactivity Relationships and Predictive Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a compound to its reactivity or physical properties. refaad.commdpi.com These models are invaluable for predicting the behavior of new or untested compounds.
Development of Molecular Descriptors for Chemical Reactivity
The reactivity of 2,5-dinitrothiophene, particularly in SNAr reactions, can be predicted using molecular descriptors derived from its computed electronic structure. These descriptors quantify various aspects of the molecule's electronic character.
Key descriptors for predicting the reactivity of nitroaromatic compounds include:
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO indicates a greater ability to accept electrons, which generally correlates with higher reactivity towards nucleophiles. semanticscholar.org For dinitro aromatic compounds, ELUMO has been shown to be a key parameter in predicting their toxicity, which is related to their electrophilic nature. semanticscholar.orgmdpi.com
Local Electrophilicity Index (ωk) and Fukui Functions: These indices identify the most electrophilic sites within a molecule, predicting where a nucleophile is most likely to attack.
Molecular Electrostatic Potential (ESP): The ESP map visually indicates regions of positive (electron-deficient) and negative (electron-rich) potential on the molecular surface. Positive regions on the aromatic ring are susceptible to nucleophilic attack. Recent studies have developed robust models for SNAr reactions using ESP values at the substitution carbon and surrounding atoms as descriptors. chemrxiv.orgrsc.org
Local Electron Attachment Energy (E(r)): This descriptor has been shown to provide excellent correlations with experimental reactivity data for SNAr reactions across a range of electron-deficient arenes. diva-portal.org
A study on a series of substituted thiophenes, including 2,5-dinitrothiophene, determined its electrophilicity parameter (E) to be -13.42 on Mayr's electrophilicity scale. acs.orgnih.gov This value quantifies its high reactivity as an electrophile.
| Molecular Descriptor | Definition | Relevance to 2,5-Dinitrothiophene Reactivity |
|---|---|---|
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates higher electrophilicity and reactivity in SNAr. semanticscholar.org |
| Electrophilicity Parameter (E) | Mayr's scale of electrophilicity | Experimentally correlated value of -13.42 indicates high reactivity. acs.orgnih.gov |
| Molecular Electrostatic Potential (ESP) | Computed electrostatic potential on the molecular surface | Identifies electron-deficient carbon atoms prone to nucleophilic attack. chemrxiv.org |
| Local Electron Attachment Energy (E(r)) | A local multiorbital electrophilicity descriptor | Predicts sites of nucleophilic attack with high accuracy. diva-portal.org |
Machine Learning Approaches for Predicting Transformation Rates
Machine learning (ML) is increasingly being used to develop more sophisticated and accurate QSAR models for predicting chemical reactivity. rsc.org Instead of relying on simple linear regressions, ML algorithms like random forests, support vector machines (SVR), and neural networks can handle complex, non-linear relationships between molecular descriptors and reaction rates. neurips.ccmdpi.com
For nitroaromatic compounds, ML models have been successfully developed to predict various properties, including toxicity and reduction rates. mdpi.comnih.govnih.gov These models are trained on datasets of known compounds and their measured properties, using a wide range of calculated molecular descriptors as input features.
A typical workflow for developing an ML model for predicting the transformation rates of 2,5-dinitrothiophene would involve:
Data Collection: Assembling a dataset of nitroaromatic compounds, including 2,5-dinitrothiophene, with experimentally measured reaction rates for a specific transformation (e.g., reduction, SNAr).
Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset.
Model Training: Using an ML algorithm to learn the relationship between the descriptors and the reaction rates.
Model Validation: Testing the model's predictive power on a separate set of compounds (the test set) that were not used in the training process.
Advanced Spectroscopic and Analytical Characterization for Thiophene, 2,5 Dinitro Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Due to the high degree of symmetry (C₂ᵥ) in 2,5-dinitrothiophene, its standard one-dimensional spectra are relatively simple. The ¹H-NMR spectrum displays a single resonance for the two equivalent protons at the 3- and 4-positions, while the ¹³C-NMR spectrum shows only two signals: one for the two equivalent carbons bearing the nitro groups (C2, C5) and another for the two equivalent proton-bearing carbons (C3, C4).
| NMR Data for Thiophene (B33073), 2,5-dinitro- | |
| Nucleus | Expected Chemical Shift (δ) in ppm (CDCl₃) |
| ¹H (C3-H, C4-H) | ~8.0 - 8.5 (singlet) |
| ¹³C (C2, C5) | ~150 - 155 |
| ¹³C (C3, C4) | ~125 - 130 |
| Note: Expected values are based on the principles of NMR and data for similar nitroaromatic compounds. The solvent can influence exact chemical shifts. rsc.orgdss.go.th |
While 1D NMR of pure 2,5-dinitrothiophene is straightforward, the synthesis of this compound, typically through the nitration of thiophene or 2-nitrothiophene (B1581588), often yields a mixture of isomers, most notably the 2,4-dinitrothiophene. rsc.orgacs.org Multi-dimensional NMR techniques are exceptionally powerful for analyzing such complex mixtures without the need for immediate separation. oup.com
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. In a mixture of 2,5- and 2,4-dinitrothiophene, the HSQC spectrum would allow for unambiguous assignment. The singlet in the ¹H spectrum for the 2,5-isomer would correlate to a single carbon signal, whereas the two distinct doublets for the 2,4-isomer would correlate to their respective, distinct carbon signals.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the carbon skeleton and confirming the substitution pattern. For instance, in the 2,4-isomer, the proton at the 3-position would show a correlation to the carbon bearing the nitro group at position 4, a key feature distinguishing it from the 2,5-isomer.
Total Correlation Spectroscopy (TOCSY): This experiment identifies entire spin systems, showing correlations between all protons that are coupled to each other. oup.com In a mixture, it would clearly show that the two protons of the 2,4-isomer belong to the same molecule, while the single proton environment of the 2,5-isomer would be distinct.
These methods are crucial for identifying reaction intermediates and byproducts, providing a complete picture of the reaction pathway and allowing for the optimization of reaction conditions to favor the desired 2,5-dinitro- product. oregonstate.edu
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. ias.ac.in For a relatively rigid molecule like 2,5-dinitrothiophene, large-scale conformational changes are not expected. However, DNMR can be applied to investigate more subtle dynamic processes.
One potential application is the study of the rotation around the C-NO₂ bonds. While this rotation is typically fast at room temperature, variable-temperature NMR studies could, in principle, determine the energy barrier. Such studies have been conducted on sterically hindered nitroaromatic compounds to probe the effects of substituents on rotational barriers. psu.edubeilstein-journals.org Furthermore, DNMR can be used to study intermolecular exchange processes, such as the interaction of 2,5-dinitrothiophene with solvents or other species in solution, which may reveal information about weak complex formation. ias.ac.in
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and analyzing molecular structure. For 2,5-dinitrothiophene, these methods provide a distinct fingerprint, dominated by the vibrations of the nitro groups and the thiophene ring. researchgate.net
The nitro group (NO₂) gives rise to two particularly strong and characteristic stretching vibrations in the IR spectrum:
Asymmetric stretch (ν_as(NO₂)): Typically found in the 1500–1600 cm⁻¹ region.
Symmetric stretch (ν_s(NO₂)): Typically found in the 1300–1390 cm⁻¹ region.
These bands are also active in the Raman spectrum. The precise frequencies of these vibrations are sensitive to the electronic environment of the molecule. The strong electron-withdrawing nature of the two nitro groups on the thiophene ring influences these frequencies. Changes in experimental conditions, such as solvent polarity or temperature, can cause shifts in these peak positions, providing insight into intermolecular interactions like hydrogen bonding.
| Characteristic Vibrational Frequencies for Thiophene, 2,5-dinitro- | ||
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1530 - 1560 (Very Strong) | 1530 - 1560 (Strong) |
| Symmetric NO₂ Stretch | 1340 - 1360 (Very Strong) | 1340 - 1360 (Medium) |
| Thiophene Ring C=C Stretch | ~1400 - 1450 (Medium) | ~1400 - 1450 (Strong) |
| C-H Bending | ~800 - 850 (Strong) | Variable |
| C-N Stretch | ~850 - 900 (Medium) | Variable |
| Note: These are typical ranges. Exact values can vary based on the physical state (solid/solution) and measurement conditions. |
In-situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real time, providing kinetic and mechanistic data. rsc.orgresearchgate.net The synthesis of 2,5-dinitrothiophene via nitration can be followed by placing an IR or Raman probe directly into the reaction vessel. doi.orgrsc.org
As the reaction proceeds, the spectra would show a decrease in the intensity of bands corresponding to the starting material (e.g., thiophene or 2-nitrothiophene) and a simultaneous increase in the intensity of the characteristic product bands. Specifically, the strong asymmetric and symmetric NO₂ stretching bands of 2,5-dinitrothiophene would emerge and grow over time. By tracking the intensity of these peaks, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction rates and the identification of any transient intermediates that may have their own unique vibrational signatures. nih.gov
Mass Spectrometry (MS) for Product Identification and Fragmentation Pathways
Mass spectrometry is a primary tool for confirming the molecular weight of a synthesized compound and for elucidating its structure through the analysis of its fragmentation patterns. For 2,5-dinitrothiophene (molar mass: 174.15 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z = 174.
The fragmentation of nitroaromatic compounds under electron ionization (EI) typically follows predictable pathways involving the nitro groups. The proposed fragmentation for 2,5-dinitrothiophene would likely proceed through the following steps:
Loss of a nitro group: A primary fragmentation would be the loss of a NO₂ radical, leading to a fragment ion at m/z = 128.
Loss of nitric oxide: An alternative pathway involves rearrangement and loss of a neutral NO molecule, resulting in a fragment at m/z = 144.
Loss of oxygen: The ion at m/z = 144 could then lose an oxygen atom to give a fragment at m/z = 128.
Subsequent fragmentation: The resulting nitrothiophenyl cation (m/z 128) could undergo further fragmentation, such as the loss of a second nitro group or fragmentation of the thiophene ring itself.
Analysis of these fragmentation patterns provides definitive structural confirmation. researchgate.netportlandpress.com
| Proposed Mass Spectrometry Fragmentation for Thiophene, 2,5-dinitro- | ||
| m/z Value | Proposed Fragment Ion | Formula |
| 174 | Molecular Ion | [C₄H₂N₂O₄S]⁺˙ |
| 144 | [M - NO]⁺ | [C₄H₂NO₃S]⁺ |
| 128 | [M - NO₂]⁺ | [C₄H₂NO₂S]⁺ |
| 98 | [M - NO - NO₂]⁺˙ | [C₄H₂NS]⁺˙ |
| 82 | Thienyl Cation | [C₄H₂S]⁺˙ |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of "Thiophene, 2,5-dinitro-". innovareacademics.in Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) with high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. innovareacademics.in
For "Thiophene, 2,5-dinitro-", with a chemical formula of C₄H₂N₂O₄S, the exact mass can be calculated using the precise masses of its constituent isotopes. This high level of accuracy is critical for confirming the successful synthesis of the target molecule and for distinguishing it from potential isomers or byproducts. savemyexams.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolution required for such analyses. innovareacademics.in
Table 1: Theoretical Isotopic Mass Distribution for Thiophene, 2,5-dinitro- (C₄H₂N₂O₄S)
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
| ¹²C₄¹H₂¹⁴N₂¹⁶O₄³²S | 190.9711 | 100.00 |
| ¹³C¹²C₃¹H₂¹⁴N₂¹⁶O₄³²S | 191.9745 | 4.45 |
| ¹²C₄¹H₂¹⁴N₂¹⁶O₄³³S | 191.9687 | 0.78 |
| ¹²C₄¹H₂¹⁵N¹⁴N¹⁶O₄³²S | 191.9682 | 0.74 |
| ¹²C₄¹H₂¹⁴N₂¹⁷O¹⁶O₃³²S | 191.9740 | 0.15 |
Note: This table represents a simplified theoretical distribution. The actual spectrum would show a more complex pattern due to the various isotopic combinations.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of molecules by fragmenting a selected precursor ion and analyzing its product ions. nationalmaglab.orgwikipedia.org This method provides valuable information about the connectivity of atoms within the "Thiophene, 2,5-dinitro-" molecule.
In a typical MS/MS experiment, the molecular ion of "Thiophene, 2,5-dinitro-" (the precursor ion) is isolated in the first stage of the mass spectrometer (MS1). nationalmaglab.org This isolated ion is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer (MS2). nationalmaglab.org
The fragmentation pattern is characteristic of the molecule's structure. For "Thiophene, 2,5-dinitro-", expected fragmentation pathways could include the loss of nitro groups (NO₂), the cleavage of the thiophene ring, and other characteristic cleavages. By analyzing the m/z values of the product ions, researchers can piece together the structural puzzle of the original molecule, confirming the positions of the dinitro substituents on the thiophene ring. nih.gov This technique is particularly useful for distinguishing between isomers, which may have identical high-resolution mass spectra but different fragmentation patterns. lcms.cz
Table 2: Plausible Fragmentation Pathways for Thiophene, 2,5-dinitro- in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 190.9711 [M]⁺ | [M - NO₂]⁺ | NO₂ |
| 190.9711 [M]⁺ | [M - 2NO₂]⁺ | 2NO₂ |
| 190.9711 [M]⁺ | [C₄H₂S]⁺ | 2NO₂ |
| [M - NO₂]⁺ | [C₄H₂SNO₂ - CO]⁺ | CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. ijprajournal.com When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The wavelength of light absorbed corresponds to the energy difference between these states and provides insights into the molecule's electronic structure. technologynetworks.com
For "Thiophene, 2,5-dinitro-", the presence of the thiophene ring and the two nitro groups, which are strong chromophores, results in characteristic absorption bands in the UV-Vis spectrum. The π-systems of the thiophene ring and the nitro groups give rise to π → π* transitions, while the non-bonding electrons on the oxygen and sulfur atoms can lead to n → π* transitions. The positions and intensities of these absorption bands are sensitive to the molecular environment and can be influenced by solvent polarity and the formation of intermolecular complexes.
Spectroscopic Signatures of Charge Transfer Complexes and Intermediates
"Thiophene, 2,5-dinitro-" with its electron-withdrawing nitro groups, can act as an electron acceptor in the formation of charge-transfer (CT) complexes with suitable electron donor molecules. wikipedia.org These complexes exhibit new, broad absorption bands in the UV-Vis spectrum that are not present in the spectra of the individual donor or acceptor molecules. rsc.org The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor. The formation of such complexes can be studied by monitoring the appearance and intensity of the CT band as a function of the donor concentration.
Spectroelectrochemical Studies
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes of a molecule as it undergoes oxidation or reduction. uni-halle.de This technique is particularly valuable for characterizing the electronic properties of the radical ions and other intermediates generated from "Thiophene, 2,5-dinitro-".
By applying a potential to a solution of "Thiophene, 2,5-dinitro-", it is possible to generate its radical anion. The UV-Vis-NIR (Near-Infrared) spectrum of this species can then be recorded. The resulting spectrum provides information about the electronic transitions of the radical anion, which can be correlated with theoretical calculations to understand the distribution of the unpaired electron and the changes in the molecular orbitals upon reduction. mdpi.com Such studies can reveal the stability and electronic structure of the charged species, which is crucial for applications in organic electronics and materials science. iaea.orggla.ac.uk
X-ray Crystallography of Thiophene, 2,5-dinitro- and its Functionalized Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.organton-paar.com By diffracting X-rays off a single crystal of "Thiophene, 2,5-dinitro-" or its derivatives, a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles, can be obtained. anton-paar.com
The crystal structure of a related compound, 2-chloro-3,5-dinitrothiophene, has been determined, providing insights into the geometry that can be expected for "Thiophene, 2,5-dinitro-". researchgate.net The planarity of the thiophene ring and the orientation of the nitro groups relative to the ring are key structural features that can be precisely determined.
Solid-State Packing and Intermolecular Interactions (e.g., π-π stacking, nitro-nitrile interactions)
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. numberanalytics.comresearchgate.net These non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the material. mpg.de
For "Thiophene, 2,5-dinitro-", several types of intermolecular interactions are anticipated:
π-π stacking: The planar aromatic thiophene rings can stack on top of each other, an interaction driven by the favorable overlap of their π-orbitals. The distance and offset between the stacked rings are important parameters that influence electronic communication between molecules.
Nitro group interactions: The electron-deficient nitro groups can engage in various electrostatic interactions. These can include interactions between the partially positive nitrogen atom and the partially negative oxygen atoms of a neighboring nitro group.
The study of these interactions in functionalized derivatives of "Thiophene, 2,5-dinitro-" is also of significant interest. For instance, the introduction of other functional groups could lead to different packing motifs and intermolecular interactions, such as halogen bonding in halogenated derivatives. researchgate.net Understanding and controlling these solid-state interactions is critical for designing materials with specific properties.
Co-crystallization Strategies for Tuning Material Properties
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical composition. rjptonline.org This is achieved by combining two or more different molecules within the same crystal lattice, held together by non-covalent interactions. jpionline.org For "Thiophene, 2,5-dinitro-", co-crystallization presents an opportunity to fine-tune its material characteristics, such as solubility, stability, and optical properties. The process involves selecting a suitable coformer, a molecule that can form robust intermolecular interactions with the target compound. jpionline.org
The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, slurry crystallization, and grinding. rjptonline.orgjpionline.orgfrontiersin.org In the evaporative technique, a solution containing both "Thiophene, 2,5-dinitro-" and the chosen coformer in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of co-crystals as the solution becomes supersaturated. frontiersin.org Slurry crystallization involves suspending the solid components in a small amount of solvent where they have limited solubility. rjptonline.org Over time, the more stable co-crystal form will precipitate from the solution. Grinding, either neat or with the addition of a small amount of liquid, can also induce co-crystal formation through mechanical energy. jpionline.org
The selection of a coformer is critical and is guided by principles of supramolecular chemistry, aiming to establish predictable non-covalent interactions like hydrogen bonds or halogen bonds. rjptonline.orgresearchgate.net For instance, the nitro groups in "Thiophene, 2,5-dinitro-" are potential hydrogen bond acceptors, suggesting that coformers with strong hydrogen bond donor capabilities could be effective. Spectroscopic techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the resulting solid forms and confirming the formation of a new co-crystalline phase, distinct from the individual components. frontiersin.orgijpsr.com
Chromatographic Techniques for Separation and Purity in Research Contexts
Chromatographic methods are indispensable for the separation, purification, and analysis of "Thiophene, 2,5-dinitro-" and its related compounds in a research setting. These techniques allow for the isolation of the target compound from complex reaction mixtures and the determination of its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the composition of reaction mixtures during the synthesis of "Thiophene, 2,5-dinitro-". It is particularly useful for monitoring reaction progress, identifying the formation of isomers, and quantifying the purity of the final product. nih.govepa.gov
A typical HPLC setup for the analysis of nitroaromatic compounds like "Thiophene, 2,5-dinitro-" would employ a reversed-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). welch-us.comshimadzu.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The polar nitro groups of "Thiophene, 2,5-dinitro-" influence its retention behavior.
Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities that may be present in a reaction mixture. shimadzu.com A UV-Vis detector is commonly used for detection, as the nitroaromatic chromophore of "Thiophene, 2,5-dinitro-" exhibits strong absorbance in the UV region. nih.govresearchgate.net For complex mixtures where peaks may co-elute, two-dimensional HPLC (2D-HPLC) can provide enhanced resolution by subjecting fractions from the first dimension to a second, orthogonal separation. americanpharmaceuticalreview.com
Table 1: Illustrative HPLC Parameters for "Thiophene, 2,5-dinitro-" Analysis
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 90-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of parameters and would require optimization for specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile byproducts that may be formed during the synthesis of "Thiophene, 2,5-dinitro-". The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the identification and quantification of trace impurities. restek.comresearchgate.net
For GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation of compounds is based on their boiling points and their interactions with the stationary phase of the column. researchgate.net Given the polar nature of "Thiophene, 2,5-dinitro-", derivatization might be necessary to increase its volatility and improve its chromatographic properties. jfda-online.comsigmaaldrich.com Silylation is a common derivatization technique for compounds containing polar functional groups. sigmaaldrich.com
The mass spectrometer fragments the eluting compounds into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. mdpi.com By comparing the obtained mass spectra with spectral libraries (e.g., NIST), unknown byproducts can be tentatively identified. The use of a low-bleed stationary phase, such as a 5% phenyl polysiloxane phase (e.g., Rxi-5ms), is crucial for achieving low detection limits and ensuring accurate mass spectral data, especially for trace-level analysis. restek.com
Table 2: Potential Volatile Byproducts in "Thiophene, 2,5-dinitro-" Synthesis and their GC-MS Signatures
| Compound Name | Potential Origin | Expected Retention Index Range (Non-polar column) | Key Mass Fragments (m/z) |
| 2-Nitrothiophene | Incomplete nitration | 1100 - 1300 | 129 (M+), 83, 70, 45 |
| 3-Nitrothiophene | Isomeric impurity | 1100 - 1300 | 129 (M+), 83, 70, 45 |
| 2,4-Dinitrothiophene | Isomeric dinitration product | 1400 - 1600 | 174 (M+), 128, 96, 82 |
| Thiophene | Unreacted starting material | 600 - 700 | 84 (M+), 58, 45, 39 |
Retention indices and mass fragments are illustrative and can vary based on the specific GC-MS conditions.
Advanced Applications and Material Science Implications of Thiophene, 2,5 Dinitro
Precursor in the Synthesis of Functionalized Thiophene (B33073) Derivatives
Thiophene, 2,5-dinitro- and its related dinitrothiophene isomers serve as crucial starting materials in the synthesis of more complex and functionalized thiophene derivatives. The presence of electron-withdrawing nitro groups significantly influences the reactivity of the thiophene ring, enabling a variety of chemical transformations.
Building Blocks for Complex Heterocyclic Architectures
Dinitro-substituted thiophenes are versatile building blocks for constructing elaborate heterocyclic systems. A prominent example is 2,5-dibromo-3,4-dinitrothiophene (B14878), which is synthesized through the nitration of 2,5-dibromothiophene. researchgate.net This fully substituted thiophene unit acts as a precursor for various fused heterocyclic compounds. The nitro groups can be chemically reduced to amino groups, which can then undergo cyclization reactions to form thienopyrazines and thieno[3,4-b]thiadiazoles. ossila.com
These resulting heterocyclic architectures are of significant interest in materials science. For instance, a small molecule based on a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) core, synthesized from 2,5-dibromo-3,4-dinitrothiophene, has been successfully utilized as a hole-transporting material. ossila.com Similarly, materials derived from thieno[3,4-b]thiadiazole have been employed in the development of small molecule photodetectors (SMPDs). ossila.com The strategic placement of nitro groups on the thiophene ring is thus a key step in accessing these advanced, functional heterocyclic systems.
Synthesis of Chemically Active Ligands and Reagents
The functional groups on dinitrothiophenes, particularly halogens in compounds like 2,5-dibromo-3,4-dinitrothiophene, provide handles for further chemical modifications, including the synthesis of ligands and reagents. The bromo groups at the 2 and 5 positions are amenable to carbon-carbon bond-forming reactions, such as the Stille or Suzuki cross-coupling reactions. ossila.comnih.gov These reactions allow for the attachment of various organic moieties to the thiophene core, creating molecules with specific electronic and steric properties suitable for use as ligands in coordination chemistry.
For example, 2,5-dibromo-3,4-dinitrothiophene can be used in palladium-catalyzed Stille coupling reactions to produce conjugated thiophene oligomers. sigmaaldrich.com The subsequent reduction of the nitro groups to amines provides additional sites for coordination or further functionalization, leading to the creation of multidentate ligands. These ligands can coordinate with metal centers to form complexes with potential applications in catalysis or as electrochemically active materials. mdpi.com
Role in Polymer Chemistry and Conjugated Materials
The electronic properties of dinitrothiophenes make them valuable monomers for the synthesis of novel polymers with tailored characteristics for electronic and optoelectronic applications.
Monomer for Electroactive and Optoelectronic Polymers
Dinitrothiophenes can be polymerized to form electroactive and optoelectronic materials. mdpi.comresearchgate.net Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. washington.edu Conducting polymers, a class of EAPs, undergo reversible redox reactions that cause them to deform. mdpi.com
Poly(3,4-dinitrothiophene) has been synthesized and investigated for its material properties. For instance, a composite of poly(3,4-dinitrothiophene) and single-walled carbon nanotubes (SWCNTs) has been shown to function as a metal-free catalyst with a low overpotential for hydrogen evolution. ossila.com The polymerization can be achieved through electrochemical methods, where monomers are oxidized on a conductive substrate to form films. mdpi.com The resulting dinitrothiophene-containing polymers possess unique electronic structures due to the influence of the nitro groups, making them candidates for applications in sensors, actuators, and flexible electronics. mdpi.comacs.org
Influence of Nitro Groups on Polymer Chain Conformation and Electronic Properties
The nitro group (NO₂) is a potent electron-withdrawing group due to resonance effects, which significantly deactivates the aromatic ring it is attached to. nih.gov When incorporated into a thiophene-based polymer, these nitro groups have a profound impact on the polymer's electronic properties and chain conformation.
Development of Organic Electronic and Optoelectronic Materials
The unique electronic characteristics imparted by the dinitrothiophene unit have led to its incorporation into a range of advanced organic electronic and optoelectronic materials. pageplace.deresearchgate.net These materials are being explored for applications in devices such as solar cells, photodetectors, and nonlinear optical systems. mdpi.comuobaghdad.edu.iq
A key application is in perovskite solar cells (PSCs), where a small molecule derived from 2,5-dibromo-3,4-dinitrothiophene has been used as a hole-transporting material (HTM). This material, DPTP-4D, served as an effective replacement for the commonly used Spiro-OMeTAD and PTAA, contributing to a power conversion efficiency (PCE) of 20.18% in n-i-p planar devices with high stability. ossila.com
In the field of photodetectors, small molecules based on thieno[3,4-b]thiadiazole, also derived from 2,5-dibromo-3,4-dinitrothiophene, have demonstrated high performance. These small molecule photodetectors (SMPDs) exhibited a high detectivity of 5.0 × 10¹¹ Jones at a wavelength of 800 nm. ossila.com Additionally, the combination of a nitro-thieno[3,2-b]thiophene unit (a strong electron-acceptor) with fullerene (an electron-donor) has been investigated for its nonlinear optical (NLO) properties, showing potential for creating high-performance NLO materials for applications in photonics and optoelectronics. uobaghdad.edu.iq
Below is a table summarizing the performance of optoelectronic materials derived from dinitrothiophene precursors.
| Application Area | Material Type | Derivative of | Key Performance Metric |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (DPTP-4D) | 2,5-dibromo-3,4-dinitrothiophene | Power Conversion Efficiency (PCE) of 20.18% |
| Photodetectors (SMPDs) | Small Molecule | Thieno[3,4-b]thiadiazole | Detectivity of 5.0 × 10¹¹ Jones @ 800 nm |
| Nonlinear Optics (NLO) | Donor-Acceptor Molecule | Nitro-thieno[3,2-b]thiophene | High hyperpolarizability |
Application in Organic Semiconductors and Transistors
Currently, there is a lack of published research detailing the application of Thiophene, 2,5-dinitro- in organic semiconductors or transistors. The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This electronic profile is generally not conducive for use as an active channel material in typical p-type or n-type organic field-effect transistors (OFETs), which often rely on different classes of thiophene derivatives, such as polythiophenes or fused thiophene systems, designed for efficient charge transport.
Design of Chemosensors and Electrochemical Sensors
Recognition of Specific Chemical Analytes via Reactive Sites
There is no substantial body of research focused on the use of Thiophene, 2,5-dinitro- for the specific recognition of chemical analytes in chemosensor design. While the nitro groups can act as reactive sites, the development of chemosensors based on this specific molecule has not been a prominent area of investigation.
Electrochemical Sensing Mechanisms and Signal Transduction
Investigations into the electrochemical sensing mechanisms and signal transduction pathways employing Thiophene, 2,5-dinitro- as the primary sensing element are not widely reported in the current scientific literature.
Research in Energetic Materials Chemistry
The most significant area of research interest for Thiophene, 2,5-dinitro- lies within the field of energetic materials chemistry. The molecular structure, featuring an aromatic heterocyclic ring bonded to two nitro groups, is a classic indicator of energetic properties.
Investigation of High-Energy Density Precursors
Thiophene, 2,5-dinitro- is investigated as a potential high-energy density material (HEDM). The key characteristics that make a compound a candidate for HEDMs include a high heat of formation, high density, a favorable oxygen balance, and acceptable thermal stability. nih.govresearchgate.net The synthesis of nitroaromatic compounds is a primary method for creating energetic materials. nih.gov Heterocyclic compounds are of particular interest as they often possess higher heats of formation and greater densities compared to their carbocyclic counterparts.
Research in this area involves the synthesis and characterization of such molecules to determine their energetic performance and safety. While detailed performance data for 2,5-dinitrothiophene is not as prevalent as for well-known explosives like TNT, its fundamental properties are of interest to researchers designing new energetic materials. For instance, attempts to synthesize even more energetic compounds, such as dinitroacetylene, have explored using dinitrothiophene derivatives as precursors in proposed reaction pathways. chalmers.sechemrxiv.org
Below is a table summarizing the known physical and chemical properties of Thiophene, 2,5-dinitro-.
| Property | Value |
| Chemical Formula | C₄H₂N₂O₄S |
| Molecular Weight | 174.13 g/mol |
| Density | 1.697 g/cm³ guidechem.com |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
This table is based on available data and may not be exhaustive.
Further research would be required to fully characterize its detonation velocity, pressure, and sensitivity to stimuli like impact and friction to assess its viability as a practical energetic material.
Environmental Chemistry and Transformation Pathways of Thiophene, 2,5 Dinitro
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation processes, which are non-biological, play a crucial role in the initial transformation of xenobiotic compounds in the environment. For Thiophene (B33073), 2,5-dinitro-, hydrolysis, photolysis, and atmospheric oxidation are the primary abiotic pathways to consider.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway. However, primary nitroalkanes are typically hydrolyzed only under strong acidic conditions to produce a carboxylic acid and hydroxylamine. nowgonggirlscollege.co.in Tertiary nitro compounds, on the other hand, are generally resistant to hydrolysis due to the absence of an α-hydrogen. nowgonggirlscollege.co.in While Thiophene, 2,5-dinitro- is an aromatic compound, the stability of the aromatic ring and the C-N bonds of the nitro groups suggest that direct hydrolysis under typical environmental pH conditions (pH 5-9) is likely to be a very slow process. Research on analogous compounds like triethylene glycol dinitrate (TEGDN) has shown that hydrolysis is very slow. canada.ca
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. Nitroaromatic compounds are known to absorb ultraviolet (UV) light at wavelengths greater than 290 nm, making them susceptible to direct photolysis in the environment. echemi.comnih.gov Studies on various nitroaromatic compounds have demonstrated that photolysis can be a significant degradation pathway in aqueous systems. nih.govumich.edu For instance, the photolysis half-life of 2-methyl-4,6-dinitrophenol in water was reported to be approximately 253 hours at 20°C. echemi.com The presence of sensitizers, such as humic substances found in natural waters, can enhance the rate of photolysis of nitroaromatic compounds, in some cases by up to 100-fold. umich.edu The quantum yield of oxygen uptake during the photolysis of nitroaromatic compounds can be significant, indicating photoinduced formation of hydrogen peroxide. researchgate.net
It is anticipated that Thiophene, 2,5-dinitro- would also be susceptible to direct photolysis in sunlit surface waters. The process likely involves the excitation of the nitro groups, leading to subsequent reactions such as denitration or ring cleavage.
| Parameter | Expected Behavior for Thiophene, 2,5-dinitro- (based on analogs) | Source(s) |
| Hydrolysis Rate | Slow under typical environmental conditions (pH 5-9). | nowgonggirlscollege.co.incanada.ca |
| Direct Photolysis | Susceptible to degradation by sunlight in aqueous environments. | echemi.comnih.gov |
| Sensitized Photolysis | Rate likely enhanced by natural substances like humic acids. | umich.edu |
This table presents expected behaviors based on data from analogous compounds due to the lack of specific data for Thiophene, 2,5-dinitro-.
Once in the atmosphere, organic compounds are subject to oxidation, primarily by hydroxyl radicals (•OH), which are highly reactive. The rate of this reaction is a key determinant of a compound's atmospheric lifetime. For aromatic compounds, this reaction can proceed via addition of the hydroxyl radical to the aromatic ring or by hydrogen abstraction. Given the presence of two electron-withdrawing nitro groups, the thiophene ring in 2,5-dinitrothiophene is electron-deficient. This deactivation generally makes electrophilic attack by hydroxyl radicals slower compared to unsubstituted thiophene. However, this pathway is still a viable degradation route. The atmospheric fate of analogous dinitroaromatic compounds suggests that vapor-phase reaction with photochemically-produced hydroxyl radicals is a potential degradation pathway, although it may be slow. For example, the estimated atmospheric half-life for 4-methyl-2,6-dinitrophenol with hydroxyl radicals is about 53 days. echemi.com
| Atmospheric Process | Expected Significance for Thiophene, 2,5-dinitro- | Source(s) |
| Reaction with •OH radicals | A potential, though likely slow, degradation pathway. | echemi.com |
| Direct Photolysis in Air | Possible, as it absorbs UV light. | echemi.com |
This table presents expected behaviors based on data from analogous compounds due to the lack of specific data for Thiophene, 2,5-dinitro-.
Biotic Transformation by Microbial Systems
The biodegradation of nitroaromatic compounds has been extensively studied, revealing diverse microbial strategies for their transformation and mineralization. cswab.orgnih.gov The electron-deficient nature of the aromatic ring in polynitrated compounds makes them resistant to oxidative attack by many aerobic microorganisms. oup.comnih.gov Consequently, reductive pathways are often the initial and most critical steps in their biodegradation.
Under anaerobic conditions, a wide range of microorganisms, including methanogenic bacteria, sulfate-reducing bacteria, and Clostridia, can transform nitroaromatic compounds. microbiologyresearch.orgresearchgate.net The primary mechanism involves the reduction of the nitro groups to amino groups via nitroso and hydroxylamino intermediates. nih.gov This process can be a co-metabolic transformation, where the microorganism does not gain energy from the reaction. researchgate.net
For Thiophene, 2,5-dinitro-, the expected anaerobic biodegradation pathway would involve the sequential reduction of the two nitro groups to form 2-amino-5-nitrothiophene and subsequently 2,5-diaminothiophene. The resulting aromatic amines are generally less toxic and more susceptible to further degradation than the parent nitro compound. oup.com Some studies have shown that certain anaerobic bacteria can utilize nitroaromatic compounds as a nitrogen source. nih.gov
| Organism Type | Transformation | Potential Products | Source(s) |
| Methanogenic consortia | Reduction of nitro groups | Amino-nitro-thiophene, Diaminothiophene | microbiologyresearch.orgresearchgate.net |
| Sulfate-reducing bacteria | Reduction of nitro groups | Amino-nitro-thiophene, Diaminothiophene | microbiologyresearch.org |
| Clostridium spp. | Reduction of nitro groups | Amino-nitro-thiophene, Diaminothiophene | nih.gov |
This table outlines potential transformations based on studies with other dinitroaromatic compounds.
While the initial attack on highly nitrated aromatic compounds is often reductive, some aerobic bacteria have evolved pathways to degrade dinitroaromatics. researchgate.netresearchgate.net These pathways can involve:
Dioxygenase attack: Some bacteria can initiate the degradation of dinitroaromatics by incorporating two hydroxyl groups into the aromatic ring, leading to the elimination of a nitro group as nitrite (B80452) and the formation of a substituted catechol. researchgate.netmdpi.com This catechol can then undergo ring cleavage and further metabolism.
Partial reduction followed by oxidation: An alternative strategy involves the partial reduction of one nitro group to a hydroxylamino group, which can then be enzymatically rearranged to a hydroxylated compound, making the ring more susceptible to oxidative cleavage. nih.gov
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also been shown to mineralize dinitrotoluene and other nitroaromatics through the action of their non-specific extracellular lignin-modifying enzymes. nih.govnih.gov Complete mineralization of Thiophene, 2,5-dinitro- would involve the breakdown of the aromatic ring and the release of the sulfur and nitrogen as inorganic forms. However, specific studies on the complete mineralization of this compound are lacking.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. europa.eueuropa.eubasg.gv.atepa.gov The persistence of a chemical is a key factor in its risk assessment and is often evaluated based on its degradation half-life in different environmental compartments like water, soil, and sediment. concawe.euchemrxiv.orgpops.intresearchgate.net
Prediction of Environmental Distribution and Partitioning
The distribution of Thiophene, 2,5-dinitro- in the environment can be predicted by examining its key physicochemical properties, primarily its partitioning coefficients. These coefficients determine how a chemical distributes itself between air, water, soil, and biota. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate these properties when experimental data is unavailable. researchgate.netprotoqsar.comnih.gov
The octanol-water partition coefficient (Kow) is a critical parameter, representing the ratio of a chemical's concentration in an octanol (B41247) phase to its concentration in an aqueous phase. It serves as a surrogate for partitioning between lipid-containing biological tissues and water. The logarithmic form, log Kow, for Thiophene, 2,5-dinitro- has been computationally estimated as 1.9. nih.gov This value suggests that the compound is moderately lipophilic.
This moderate lipophilicity indicates that Thiophene, 2,5-dinitro- will not partition extensively into the fatty tissues of organisms, suggesting a low potential for bioconcentration. The bioconcentration factor (BCF) is generally correlated with log Kow, and a value of 1.9 corresponds to a low BCF. epa.gov
The soil organic carbon-water (B12546825) partition coefficient (Koc) describes the tendency of a chemical to adsorb to soil and sediment organic matter. epa.govd-nb.info It can be estimated from log Kow. A log Kow of 1.9 suggests a Koc value in the range of approximately 85-100 L/kg. This indicates moderate mobility in soil, meaning the compound is not strongly bound to soil particles and may be subject to leaching into groundwater. epa.gov
Fugacity models, like those used in the EPA's EPI Suite™, predict the environmental compartment where a chemical is most likely to accumulate. epa.govchemsafetypro.com Based on its predicted properties, if released into the environment, Thiophene, 2,5-dinitro- is expected to partition primarily into water and soil, with volatilization to the air being a less significant process due to its likely low vapor pressure.
Predicted Environmental Partitioning of Thiophene, 2,5-dinitro-
| Property | Predicted Value | Implication for Environmental Distribution |
| Log Kow | 1.9 nih.gov | Moderate lipophilicity; suggests low potential for bioaccumulation in organisms. |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | ~85-100 L/kg (estimated) | Moderate sorption to soil and sediment; potential for leaching into groundwater exists. |
| Water Solubility | Moderately Soluble (predicted) | Will readily dissolve in water, facilitating transport in aquatic systems. |
| Henry's Law Constant | Low (predicted) | Low tendency to partition from water to air; volatilization is not a major fate process. |
Degradation Kinetics and Half-Life Estimation
The persistence of Thiophene, 2,5-dinitro- in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. The half-life of a compound is the time it takes for its concentration to be reduced by half. As with partitioning, specific kinetic data for this compound are not available, and estimations must be made based on its chemical structure. whiterose.ac.ukresearchgate.net
Biodegradation: The biodegradation of nitroaromatic compounds is a complex process. cswab.orgmdpi.com The presence of two electron-withdrawing nitro groups on the thiophene ring makes the compound resistant to the electrophilic attack by oxygenase enzymes that typically initiate aerobic degradation in many organic pollutants. mdpi.com Conversely, these nitro groups can be reduced under anaerobic (oxygen-deficient) conditions by nitroreductase enzymes present in various microorganisms. mdpi.com This reductive pathway is a common initial step in the breakdown of many nitroaromatic contaminants. cswab.org Predictive models, such as the EPA's BIOWIN™, often suggest that highly nitrated aromatic compounds are not readily biodegradable and may persist in the environment for extended periods. nih.gov
Photodegradation: Many nitroaromatic compounds are known to be sensitive to light and can undergo photodegradation. The absorption of ultraviolet (UV) radiation from sunlight can promote the chemical to an excited state, leading to bond cleavage or other reactions. While specific studies on Thiophene, 2,5-dinitro- are absent, its structure suggests that photolysis in surface waters and on soil surfaces could be a relevant degradation pathway.
Hydrolysis: Hydrolysis is a chemical reaction with water. The bonds within the Thiophene, 2,5-dinitro- molecule (carbon-carbon, carbon-sulfur, and carbon-nitrogen) are generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant environmental degradation process for this compound.
Summary of Predicted Degradation Pathways and Persistence
| Degradation Process | Predicted Rate | Influencing Factors | Estimated Half-Life |
| Aerobic Biodegradation | Slow | Presence of nitro groups inhibits oxidative bacterial enzymes. | Weeks to Months (or longer) |
| Anaerobic Biodegradation | Moderate | Nitro groups can be reduced by anaerobic microorganisms. | Weeks to Months |
| Photodegradation | Moderate | UV light exposure in surface waters or on soil surfaces. | Days to Weeks (in sunlit environments) |
| Hydrolysis | Negligible | Stable chemical structure under environmental pH conditions. | Years |
Interaction with Environmental Contaminants and Remediation Technologies
The interaction of Thiophene, 2,5-dinitro- with other environmental components is crucial for understanding its potential impact and for developing remediation strategies. This includes its potential use in remediation technologies and its behavior within soil and sediment.
Role as a Chemical Probe or Reagent in Environmental Remediation
There is currently no documented use of Thiophene, 2,5-dinitro- as a chemical probe or reagent in environmental remediation applications. Chemical probes are small molecules used to study and manipulate biological systems or chemical processes, while remediation reagents are substances used to treat or clean up contaminants. oup.comepa.gov
However, based on its chemical structure, some potential applications could be hypothesized. The thiophene ring is highly electron-deficient due to the presence of two powerful electron-withdrawing nitro groups. This makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net
Hypothetical Applications:
Chemical Probe for Nucleophiles: Thiophene, 2,5-dinitro- could potentially serve as a probe to detect the presence of specific nucleophilic contaminants in water or soil. A reaction with a target nucleophile could lead to a measurable change, such as a color change or the formation of a fluorescent product.
Reagent for Contaminant Degradation: Its reactivity could theoretically be harnessed to degrade certain types of pollutants through a chemical reaction.
Probe for Bioremediation Monitoring: In bioremediation systems that rely on reductive processes, Thiophene, 2,5-dinitro- could potentially act as a probe for nitroreductase enzyme activity. The rate of its transformation could serve as an indicator of the microbial activity responsible for degrading other nitroaromatic pollutants.
It must be emphasized that these potential roles are speculative and would require significant research to validate their feasibility and effectiveness.
Sorption and Desorption Behavior in Soil and Sediment Matrices
Sorption refers to the binding of a chemical to solid particles, such as soil or sediment, while desorption is the release of the chemical from these particles back into the surrounding water. frontiersin.org These processes are critical in determining a contaminant's mobility, bioavailability, and persistence. mdpi.com
The sorption of non-ionic organic compounds like Thiophene, 2,5-dinitro- to soil and sediment is primarily driven by partitioning into the organic matter fraction. orgsyn.org As previously discussed, the predicted Koc value of approximately 85-100 L/kg suggests moderate sorption.
This moderate sorption has several implications:
Mobility: The compound will not be immobile in the subsurface. A significant fraction will remain dissolved in the pore water of soil and sediment, allowing it to be transported with groundwater flow. This creates a risk of contaminant plume migration.
Bioavailability: The portion of the chemical that is dissolved in water is generally considered more bioavailable to microorganisms for potential degradation and to other organisms for uptake.
Desorption from soil and sediment particles can act as a long-term, low-level source of contamination to the overlying water column or groundwater, even after the primary source of the pollution has been removed. This phenomenon, known as "bleeding" or "leaching," can make site remediation challenging.
Classification of Soil Mobility Based on Koc
| Koc Value (L/kg) | Mobility Class | Predicted Mobility for Thiophene, 2,5-dinitro- |
| 0 - 50 | Very High | |
| 50 - 150 | High | X |
| 150 - 500 | Moderate | |
| 500 - 2000 | Low | |
| > 2000 | Slight/Immobile |
Future Directions and Emerging Research Avenues for Thiophene, 2,5 Dinitro
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new compounds and the prediction of chemical reactions. mdpi.comrjptonline.org For Thiophene (B33073), 2,5-dinitro-, these computational tools offer a pathway to rapidly explore its potential derivatives and their properties.
Accelerated Discovery of Derivatives: ML algorithms can be trained on large datasets of known thiophene compounds and their properties. nih.gov By analyzing structure-property relationships, these models can predict the characteristics of novel, hypothetical derivatives of Thiophene, 2,5-dinitro- without the need for initial synthesis and testing. nih.gov Techniques like graph neural networks (GNNs), which represent molecules as graphs of atoms and bonds, are particularly effective in predicting molecular behavior and optimizing drug design processes. nih.gov This in silico screening can identify promising candidates for applications in materials science or pharmaceuticals, significantly reducing the time and cost associated with traditional discovery pipelines. mdpi.com
Reaction Prediction and Optimization: Predicting the outcomes of chemical reactions is a major challenge in organic chemistry. stanford.edu ML models are being developed to forecast the products of reactions with increasing accuracy. rjptonline.org For Thiophene, 2,5-dinitro-, these models could predict how it will behave with various reagents and under different conditions, suggesting novel synthetic pathways to functionalized derivatives. stanford.edupharmaadvancement.com AI-powered platforms can analyze vast reaction databases to identify the most efficient reactants and reagents, moving chemical discovery from a trial-and-error process to a big data-driven approach. pharmaadvancement.com This can help chemists design more efficient syntheses, predict potential side products, and optimize reaction yields. rjptonline.org
| AI/ML Application Area | Potential Impact on Thiophene, 2,5-dinitro- Research | Relevant Techniques |
| Compound Discovery | Prediction of physicochemical and biological properties of novel derivatives. | Graph Neural Networks (GNNs), Supervised ML Classifiers (RF, SVM). mdpi.comnih.gov |
| Reaction Prediction | Identification of novel synthetic routes and optimization of reaction conditions. | Reaction Template Models, Molecular Transformer Models. stanford.edu |
| Virtual Screening | High-throughput screening of virtual libraries for potential applications. | Predictive models for bio-activity and material properties. nih.gov |
Exploration of Novel Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a critical goal for modern chemistry. For Thiophene, 2,5-dinitro-, research into novel catalytic systems can lead to greener and more efficient methods for its synthesis and transformation.
The reduction of nitroaromatic compounds is a key transformation, and catalysis plays a central role. mdpi.com Future research will likely focus on moving away from stoichiometric reductants towards catalytic hydrogenation, which is more environmentally friendly and cost-effective. mdpi.com The use of H₂ as a hydrogen donor aligns with the principles of green chemistry, with water being the only byproduct. mdpi.com Heterogeneous catalysts based on earth-abundant metals are particularly attractive for their ease of separation and reusability. The challenge lies in achieving selective reduction of one or both nitro groups on the Thiophene, 2,5-dinitro- core, which would provide access to a range of valuable intermediates like nitro-aminothiophenes and diaminothiophenes.
Furthermore, photocatalysis offers a promising avenue for the transformation of Thiophene, 2,5-dinitro- under mild conditions. Covalent organic frameworks (COFs) with donor-acceptor structures have emerged as highly designable photocatalysts. rsc.org The rational design of COFs could lead to materials that can effectively absorb visible light and catalyze specific reactions of Thiophene, 2,5-dinitro-, such as selective reductions or C-H functionalization, minimizing energy consumption and waste. rsc.org
Development of Advanced In-Situ and Operando Spectroscopic Techniques for Real-Time Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced in-situ and operando spectroscopic techniques, which monitor reactions as they happen, provide invaluable real-time data.
For the synthesis and subsequent reactions of Thiophene, 2,5-dinitro-, techniques like Fourier Transform Infrared (FTIR) spectroscopy can be adapted for real-time monitoring. nih.gov By using specialized cells, it's possible to track the concentration of reactants, intermediates, and products throughout the course of a reaction. nih.gov This allows for the precise determination of reaction kinetics and the identification of transient species that may be key to the reaction mechanism.
Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique for monitoring reactions at very low concentrations. nih.govresearchgate.net It could be particularly useful for studying the nitration of thiophene or the subsequent transformations of the dinitro product, providing detailed information about changes in molecular vibrations. nih.gov Combining these real-time analytical methods with machine learning algorithms can further enhance understanding, as ML models can identify subtle correlations between spectral data and reaction outcomes. chemrxiv.org This synergy between advanced spectroscopy and AI can accelerate the development of more efficient and controlled synthetic procedures for Thiophene, 2,5-dinitro- and its derivatives. chemrxiv.org
Rational Design of Thiophene, 2,5-dinitro- Based Functional Materials with Tailored Properties
Thiophene-based molecules and polymers are foundational in the field of organic electronics due to their excellent electronic and optoelectronic properties. researchgate.netnbinno.com The introduction of two strong electron-withdrawing nitro groups at the 2 and 5 positions of the thiophene ring significantly alters its electronic structure, making Thiophene, 2,5-dinitro- an intriguing building block for new functional materials.
The rational design of materials involves a deep understanding of structure-property relationships. rsc.orgresearchgate.net By strategically combining the electron-deficient Thiophene, 2,5-dinitro- core with electron-rich units, it is possible to create donor-acceptor (D-A) type π-conjugated systems. taylorfrancis.comrsc.org This molecular architecture is known to produce materials with tunable optical and electronic properties, which are highly desirable for applications in:
Organic Electronics: The tailored electronic energy levels could lead to new semiconductors for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nbinno.com
Nonlinear Optics (NLO): The significant charge transfer within D-A molecules can result in large NLO responses, making them candidates for applications in optical communications and data processing. nih.gov
Sensors: The sensitivity of the electronic structure to external stimuli could be harnessed for the development of chemical sensors.
Computational methods, such as Density Functional Theory (DFT), are essential tools in the rational design process. nih.gov DFT calculations can predict the electronic and optical properties of designed molecules before they are synthesized, guiding chemists toward the most promising structures and saving significant time and resources. rsc.orgnih.gov
| Potential Application | Design Strategy | Key Properties |
| Organic Photovoltaics (OPVs) | Donor-Acceptor Polymers | Tunable bandgap, high charge mobility. nbinno.com |
| Organic Light-Emitting Diodes (OLEDs) | Host materials for phosphorescent emitters. | High triplet energy, balanced charge transport. researchgate.net |
| Nonlinear Optical (NLO) Materials | Push-pull chromophores | Large hyperpolarizability, thermal stability. nih.gov |
Pursuit of Circular Economy Principles in Synthesis and Application
The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are increasingly being applied to chemical synthesis and manufacturing. For Thiophene, 2,5-dinitro-, this involves a holistic approach that considers the entire lifecycle of the compound and its derivatives.
Green Synthesis Routes: The traditional nitration of aromatic compounds often uses harsh reagents like mixtures of nitric and sulfuric acids, leading to significant environmental concerns. researchgate.netnih.gov Future research will focus on developing greener nitration methods. This could involve the use of solid acid catalysts that can be easily recovered and reused, or alternative nitrating agents that are less corrosive and produce less waste. researchgate.netscielo.br Similarly, the synthesis of thiophene derivatives is moving towards more sustainable methods, such as multicomponent reactions and the use of environmentally benign solvents. nih.govnih.govrsc.org
Atom Economy and Waste Valorization: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Multicomponent reactions are particularly effective in this regard. nih.gov Additionally, exploring ways to valorize any byproducts from the synthesis of Thiophene, 2,5-dinitro- can turn waste streams into valuable resources.
Design for Degradability: When designing new functional materials based on Thiophene, 2,5-dinitro-, incorporating features that allow for their degradation at the end of their useful life is a key aspect of a circular economy. This could involve building in linkages that are susceptible to hydrolysis or biodegradation, preventing the long-term accumulation of waste in the environment.
By integrating these principles, the future development and application of Thiophene, 2,5-dinitro- can be aligned with the goals of sustainability and environmental responsibility.
Q & A
What are the most effective synthetic routes for 2,5-dinitrothiophene, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of 2,5-dinitrothiophene typically involves nitration of thiophene derivatives. A two-step method is common: (1) sulfonation or halogenation of thiophene to introduce directing groups, followed by (2) nitration using mixed acids (HNO₃/H₂SO₄). Microwave-assisted synthesis (e.g., 80–100°C, 5–10 min) can enhance reaction efficiency and reduce side products compared to traditional thermal methods . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to optimize yield. Purity can be improved using recrystallization in ethanol or column chromatography with silica gel.
Advanced Consideration
Competing nitration pathways (e.g., 2,4- vs. 2,5-substitution) may arise due to electronic effects of substituents. Computational modeling (e.g., density functional theory, DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . For example, electron-withdrawing groups at the 3-position favor 2,5-dinitration. Experimental validation via X-ray crystallography (using SHELXL for refinement) confirms structural assignments .
How can spectroscopic and crystallographic data resolve contradictions in structural assignments of 2,5-dinitrothiophene derivatives?
Basic Research Focus
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substitution patterns. For 2,5-dinitrothiophene, characteristic aromatic proton signals appear downfield (δ 8.5–9.0 ppm) due to nitro group deshielding. Discrepancies in reported melting points or spectral data may arise from polymorphic forms or impurities. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Advanced Consideration
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof. For example, SHELXS/SHELXD software can solve crystal structures even for twinned or low-symmetry crystals . When spectral data conflicts with computational predictions (e.g., unexpected NOE correlations), dynamic NMR or variable-temperature studies can clarify conformational equilibria .
What computational strategies are recommended for studying the electronic properties of 2,5-dinitrothiophene in material science applications?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to predict redox behavior and band gaps. For instance, the nitro groups lower the LUMO energy of 2,5-dinitrothiophene, enhancing electron-accepting capacity in organic semiconductors . Time-dependent DFT (TD-DFT) simulates UV-vis spectra to correlate optical properties with π-conjugation length.
Data Contradiction Analysis
Experimental band gaps may deviate from computational predictions due to solid-state effects (e.g., intermolecular packing). Hybrid methods combining DFT with molecular dynamics (MD) simulations account for crystal packing and solvent interactions .
How can 2,5-dinitrothiophene derivatives be tailored for antiproliferative activity, and what pharmacological assays are most reliable?
Advanced Research Focus
Structure-activity relationship (SAR) studies suggest that substituting the thiophene core with pyrazole or indole moieties enhances cytotoxicity. Molecular docking (e.g., AutoDock Vina) against targets like STAT3 or α7-nAChR identifies binding modes, with scoring functions (e.g., MM-GBSA) validating affinity .
Methodological Rigor
In vitro assays (MTT or SRB) using cancer cell lines (e.g., MCF-7, HepG2) should include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀). Counter-screen against non-cancerous cells (e.g., HEK293) assesses selectivity. Conflicting bioactivity data may arise from assay conditions (e.g., serum concentration, incubation time), necessitating protocol standardization .
What strategies address challenges in characterizing reaction intermediates during 2,5-dinitrothiophene synthesis?
Advanced Research Focus
Transient intermediates (e.g., nitrated radicals or charge-transfer complexes) can be trapped using low-temperature techniques (-78°C) and analyzed via electron paramagnetic resonance (EPR) spectroscopy. For unstable intermediates, in situ IR or Raman spectroscopy monitors bond formation/cleavage .
Contradiction Resolution
Discrepancies in proposed mechanisms (e.g., electrophilic vs. radical nitration) require kinetic isotope effect (KIE) studies or isotopic labeling (¹⁵N) to trace reaction pathways .
How can researchers efficiently retrieve and validate literature on 2,5-dinitrothiophene?
Basic Research Focus
Use SciFinder or Reaxys with keywords: "2,5-dinitrothiophene synthesis", "thiophene derivatives electronic properties". Filter results by publication date (post-2010) and peer-reviewed journals. Cross-check CAS Registry Numbers (e.g., 110-02-1 for thiophene) to avoid misidentified compounds .
Advanced Strategy
For patents or non-English papers, employ translation tools and validate data against experimental reproducibility. Platforms like IUCr Journals provide crystallographic data for direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
